

An In-depth Technical Guide on the Solubility and Stability of Imipramine

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Compound of Interest

Compound Name: Azipramine

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This technical guide provides a comprehensive overview of the core physicochemical properties of imipramine, a dibenzazepine-derivative tricyclic antidepressant. A thorough understanding of its solubility and stability is critical for all stages of drug development, from formulation design to ensuring therapeutic efficacy and safety. This document compiles essential data on imipramine's solubility in various solvents and across different pH ranges, details its stability under diverse environmental conditions, and outlines the experimental methodologies for these assessments.

Imipramine Solubility

The solubility of a drug substance is a crucial determinant of its bioavailability. Imipramine is commercially available typically as its hydrochloride salt, which exhibits different solubility characteristics compared to the free base.

Imipramine hydrochloride demonstrates varied solubility depending on the solvent system. It is freely soluble in aqueous solutions and some organic solvents, which is advantageous for the preparation of liquid dosage forms and stock solutions for in vitro and in vivo studies.

Table 1: Solubility of Imipramine and its Hydrochloride Salt in Various Solvents

Compound	Solvent	Solubility	Temperature	Reference
Imipramine	Water	18.2 mg/L	24 °C	[1]
Imipramine Hydrochloride	Water	Freely soluble	Not Specified	[1][2]
Imipramine Hydrochloride	Ethanol (~750 g/l) TS	Freely soluble	Not Specified	[2]
Imipramine Hydrochloride	Ethanol	~25 mg/mL	Not Specified	[3]
Imipramine Hydrochloride	DMSO	~25 mg/mL	Not Specified	[3]
Imipramine Hydrochloride	Dimethyl formamide	~25 mg/mL	Not Specified	[3]
Imipramine Hydrochloride	Ether	Practically insoluble	Not Specified	[1][2]
Imipramine Hydrochloride	Chloroform	Soluble	Not Specified	[1]
Imipramine Hydrochloride	Acetone	Sparingly soluble	Not Specified	[1]
Imipramine Hydrochloride	PBS (pH 7.2)	~0.5 mg/mL	Not Specified	[3]

The aqueous solubility of ionizable drugs like imipramine is significantly influenced by the pH of the medium. As a weak base, the solubility of imipramine is expected to increase in acidic conditions due to the formation of the more soluble protonated form. Solutions of imipramine hydrochloride are reported to be stable at a pH range of 4-5.[1] The pH of a 1 g in 10 mL aqueous solution of imipramine hydrochloride is between 3.6 and 5.0.[2] For basic drugs, solubility is generally higher at pH values below their pKa. It's important to note that the Henderson-Hasselbalch relationship provides an estimation, but the actual pH-dependent solubility can be compound-specific.[4][5]

Imipramine Stability

The stability of a drug substance is paramount for maintaining its potency and safety profile throughout its shelf life. Imipramine is susceptible to degradation under various conditions.

Several environmental factors can influence the stability of imipramine, leading to the formation of degradation products.

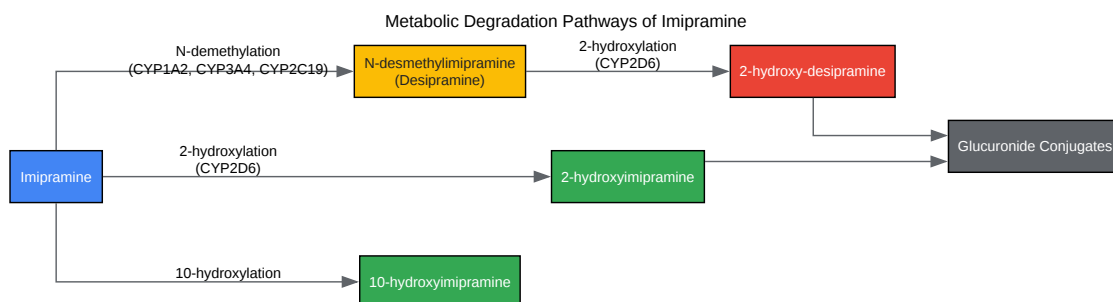
Table 2: Summary of Imipramine Stability Under Various Conditions

Condition	Observation	Remarks	Reference
Light	Turns yellowish or reddish on exposure.	Slight discoloration may not affect potency, but marked discoloration is associated with potency loss. Should be stored protected from light.	[1][2]
Humidity & Temperature	Gradually degraded on exposure to a humid atmosphere, decomposition is faster at higher temperatures.	Storage in a tightly closed container is recommended.	[2]
pH	Solutions are stable at pH 4-5.	[1]	
Formaldehyde Solutions	Imipramine did not show significant change at any pH (3 to 11) in formaldehyde or paraformaldehyde solutions.	In contrast, its metabolite desipramine was unstable.	[6]
Storage (Solid State)	Stable for ≥ 4 years when stored at -20°C .	[3]	
Aqueous Solution	Aqueous solutions are not recommended for storage for more than one day.	[3]	
Thermal (Solid State)	Stable up to 174°C .	[7]	

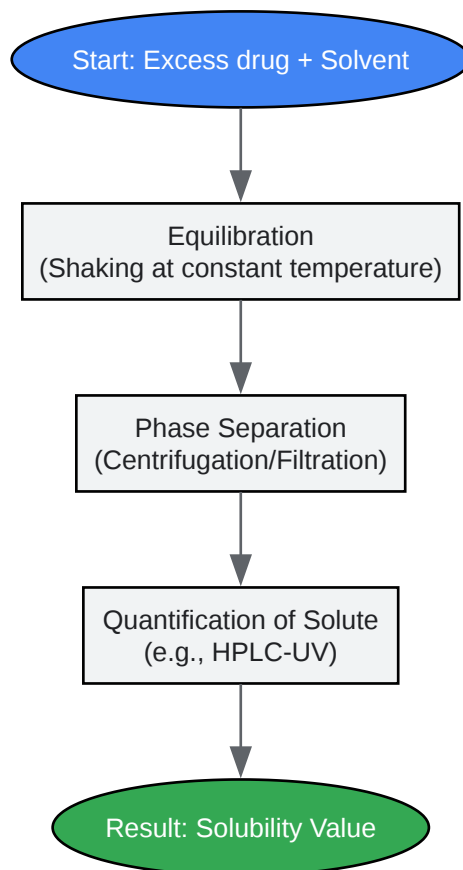
The primary degradation pathways for imipramine involve modifications to its tricyclic ring system and the dimethylaminopropyl side chain. These transformations can be initiated by

hydrolysis, oxidation, and photolysis.[7][8] The major metabolic pathways in vivo, which can be indicative of chemical degradation routes, are N-demethylation to form desipramine, and hydroxylation at the 2 and 10 positions of the dibenzazepine ring.[9]

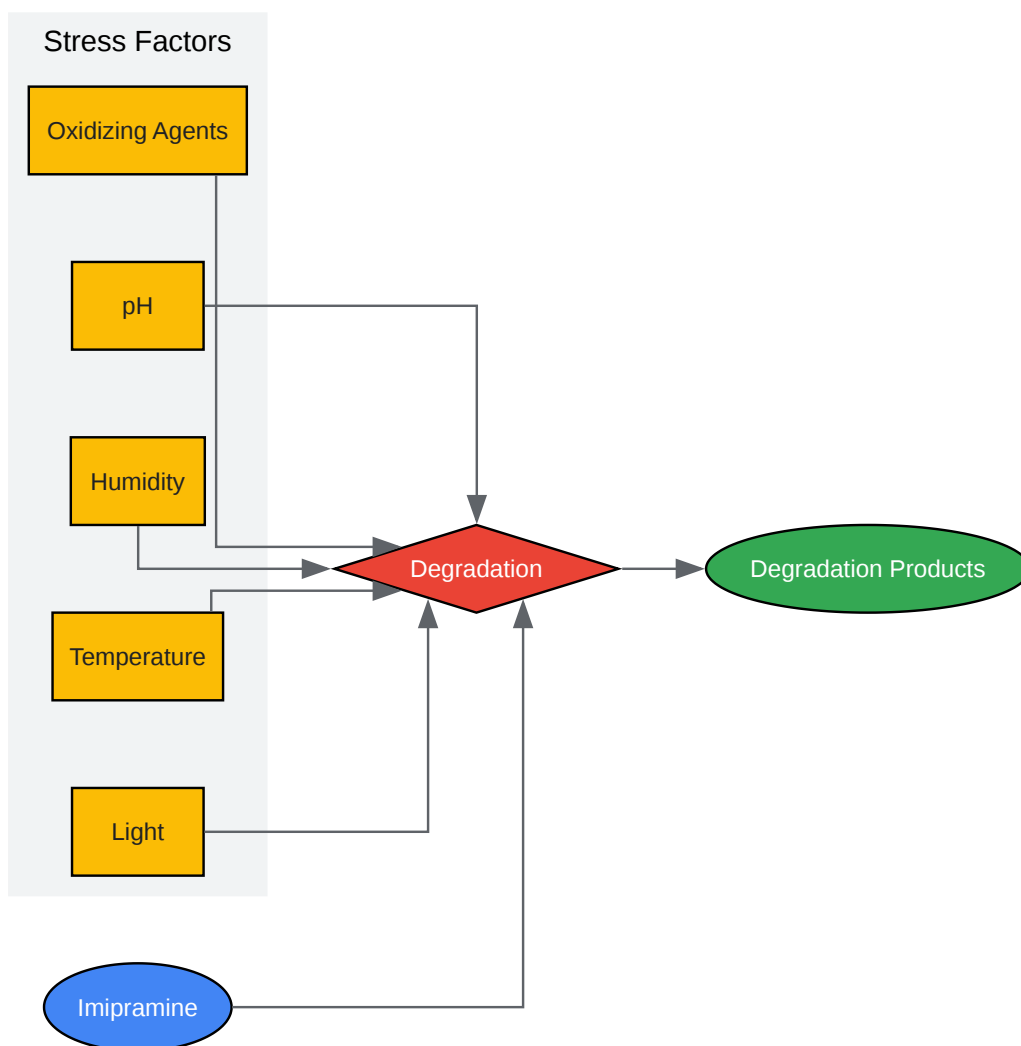
The following diagram illustrates the primary metabolic degradation pathways of imipramine, which are often analogous to chemical degradation pathways.



Workflow for Solubility Determination



Factors Affecting Imipramine Stability



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